1,3-Propanediol, 2-methyl-2-(1-methylpropyl)-

Description

Historical Context and Discovery

The discovery and development of 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- emerged during the mid-twentieth century as part of systematic investigations into branched diol compounds and their potential pharmaceutical applications. Historical patent literature from the 1960s indicates that this compound gained particular prominence as researchers at Wallace Laboratories in the United States explored its utility in the synthesis of centrally-acting skeletal muscle relaxants. The compound was initially identified as a crucial intermediate in the preparation of carisoprodol, a muscle relaxant medication that was developed during the 1960s and subsequently gained significant commercial importance in the pharmaceutical market.

The systematic study of this compound intensified following its recognition as a key structural component in pharmaceutical synthesis. Patent documentation from 2008 reveals continued research interest, with Chinese investigators developing novel synthetic methodologies for its preparation using trichloromethyl chloroformate as a reagent. These historical developments demonstrate the compound's sustained relevance in both academic research and industrial applications over several decades. The evolution of synthetic approaches to this compound reflects broader advances in organic chemistry methodology, particularly in the development of efficient routes to branched diol structures.

Structural Classification Within Diol Family

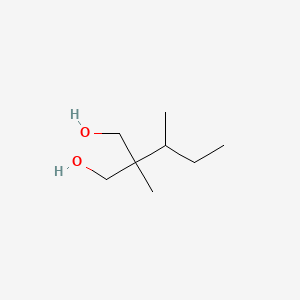

1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- belongs to the broader class of organic compounds known as diols or glycols, characterized by the presence of two hydroxyl functional groups within their molecular structure. This compound specifically represents a member of the 1,3-propanediol subfamily, wherein the hydroxyl groups are positioned on the first and third carbon atoms of the propane backbone. The distinguishing structural feature of this particular diol lies in its branched substitution pattern at the central carbon atom, which bears both a methyl group and a secondary butyl group (1-methylpropyl substituent).

The molecular formula of the compound is established as C₈H₁₈O₂, with a molecular weight of 146.23 grams per mole. Structural analysis reveals that the compound exhibits significant steric hindrance around the central quaternary carbon center, which influences its chemical reactivity and physical properties compared to simpler diol compounds. This branched architecture places the compound within the category of tertiary diols, distinguishing it from primary and secondary diol structures commonly encountered in organic chemistry.

Table 1: Structural Comparison of Selected Diol Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Hydroxyl Position | Branching Pattern |

|---|---|---|---|---|

| 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- | C₈H₁₈O₂ | 146.23 | 1,3-positions | Quaternary center |

| 1,3-Propanediol | C₃H₈O₂ | 76.09 | 1,3-positions | Unbranched |

| 2-Methyl-1,3-propanediol | C₄H₁₀O₂ | 90.12 | 1,3-positions | Single methyl branch |

| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | 1,4-positions | Unbranched |

Significance in Organic Chemistry Research

The research significance of 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- extends across multiple domains of organic chemistry, encompassing synthetic methodology development, pharmaceutical intermediate chemistry, and structure-property relationship studies. The compound serves as an important model system for investigating the effects of steric hindrance on diol reactivity patterns, particularly in reactions involving the hydroxyl functional groups. Research investigations have demonstrated that the bulky substituents surrounding the central carbon atom significantly influence the compound's participation in esterification, etherification, and oxidation reactions compared to less sterically encumbered diol analogues.

From a synthetic chemistry perspective, the compound has proven valuable in the development of novel synthetic routes to complex pharmaceutical targets. Patent literature documents its utilization in multi-step synthetic sequences leading to centrally-acting muscle relaxants, demonstrating its utility as a building block for medicinal chemistry applications. The compound's unique structural features have made it an attractive substrate for studying stereoselective transformations, particularly those involving the formation of cyclic structures through intramolecular reactions.

Table 2: Physical Properties of 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)-

| Property | Value | Units | Reference Conditions |

|---|---|---|---|

| Molecular Weight | 146.23 | g/mol | Standard conditions |

| Density | 0.937 | g/cm³ | 20°C |

| Boiling Point | 226.4 | °C | 760 mmHg |

| Flash Point | 98.2 | °C | Standard conditions |

| Refractive Index | 1.4710 | - | Estimated value |

Contemporary research has expanded the compound's significance to include investigations of its behavior in catalytic systems and its potential applications in materials science. Studies have explored its utility as a monomer component in specialized polymer synthesis, where its branched structure can introduce unique mechanical and thermal properties to the resulting materials. Additionally, the compound has found application in the development of novel synthetic methodologies, serving as a test substrate for evaluating the efficiency and selectivity of new catalytic systems designed for diol transformations.

Properties

IUPAC Name |

2-butan-2-yl-2-methylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-4-7(2)8(3,5-9)6-10/h7,9-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRXHJALEMAKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883585 | |

| Record name | 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813-60-5 | |

| Record name | 2-Methyl-2-(1-methylpropyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=813-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 2-sec-butyl-2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(1-methylpropyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Reaction of Formaldehyde and 2,3-Dimethylpentanal

One documented synthetic route involves the aldol-type condensation of aqueous formaldehyde with 2,3-dimethylpentanal under alkaline conditions:

- Reaction Conditions: Aqueous sodium hydroxide (30%) is added at room temperature to a stirred mixture of 2,3-dimethylpentanal and aqueous formaldehyde (30%) with the temperature rising to approximately 80°C due to exothermicity.

- Process: After completion, the mixture is cooled to about 40°C, and the organic phase is separated and fractionally distilled.

- Yield: Approximately 277 g of 2-sec-butyl-2-methyl-propane-1,3-diol is obtained from the reaction mixture.

- Reference: This method is detailed in chemical synthesis databases and patent disclosures (e.g., US2014/81034).

This method is notable for its relatively straightforward approach, using commercially available aldehydes and formaldehyde, and producing the target diol in good yield.

Multi-Step Process Involving Acrolein and Aliphatic Diols (Patent US4096192A)

A more complex and industrially relevant process involves several steps:

- Acetal Formation: Acrolein is reacted with an aliphatic diol (3 to 7 carbon atoms) under conventional conditions to form a cyclic acetal.

- Hydroformylation: The cyclic acetal undergoes hydroformylation in the presence of a rhodium complex catalyst, producing linear and branched aldehydes.

- Hydrogenation and Hydrolysis: These aldehydes are hydrogenated and hydrolyzed to yield a mixture of 1,4-butanediol, 2-methyl-1,3-propanediol (MPD), and other diols.

- Separation and Recycling: MPD and other diols are separated from 1,4-butanediol, and the mixture of MPD and other diols is recycled back to the acetal formation step to increase MPD concentration progressively.

- Final Separation: After multiple cycles (15–25), the MPD content exceeds 75–90%, allowing for efficient separation of 2-methyl-1,3-propanediol.

- Key Catalyst: Rhodium complex catalyst for hydroformylation.

- Advantages: This process allows continuous enrichment of MPD, making it economically viable for industrial production.

- Additional Notes: The process also involves oxidation of propylene to acrolein using molybdenum-containing catalysts (e.g., bismuth molybdate) as a precursor step.

- Reference: US Patent US4096192A provides detailed procedural and catalytic information.

Catalytic Hydrogenation of Cyclic Carbonates

Another preparation method involves catalytic hydrogenation of cyclic carbonates using manganese complexes as catalysts:

- Reaction Type: Catalytic hydrogenation.

- Catalyst: Manganese complexes, which are effective for hydrogenating cyclic carbonates to the corresponding diols.

- Industrial Context: This method is employed in industrial settings for the production of branched diols like 1,3-propanediol derivatives.

- Reference: General industrial synthesis notes and chemical production literature.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- Recycling Strategy: The multi-step acrolein process uniquely incorporates recycling of diol mixtures to increase MPD purity, enhancing process efficiency and reducing waste.

- Catalyst Selection: Rhodium catalysts are preferred for hydroformylation due to their selectivity and activity, while manganese complexes are notable for hydrogenation steps.

- Reaction Conditions: Temperature control is critical, especially in exothermic condensation reactions and hydroformylation, to optimize yield and selectivity.

- Separation Techniques: Fractional distillation and selective separation based on boiling points are essential for isolating MPD from other diols like 1,4-butanediol.

- Industrial Viability: The acrolein-based process is favored in large-scale production due to the availability of starting materials and catalyst recyclability.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated compounds and alkyl derivatives.

Scientific Research Applications

1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- involves its interaction with specific molecular targets and pathways. As a sedative and anticonvulsant, it likely affects the central nervous system by modulating the activity of neurotransmitters and ion channels . The exact molecular targets and pathways are still under investigation, but it is believed to influence GABAergic and glutamatergic signaling.

Comparison with Similar Compounds

1,3-Propanediol, 2-Methyl-2-Propyl

1,3-Propanediol, 2-Methoxy-

2-Ethyl-2-(Hydroxymethyl)Propane-1,3-Diol

- Formula : C₇H₁₆O₄

- Molecular Weight : 164.20 g/mol

Physicochemical Properties

| Property | 2-Methyl-2-(1-Methylpropyl)-1,3-Propanediol | 2-Methyl-2-Propyl-1,3-Propanediol | 2-Methoxy-1,3-Propanediol |

|---|---|---|---|

| Molecular Weight (g/mol) | 160.26 | 132.20 | 106.12 |

| Branching | High (two alkyl groups) | Moderate (single alkyl group) | None (ether substituent) |

| Solubility | Low in water (hydrophobic substituents) | Moderate in polar solvents | High in water |

| Applications | Pharmaceuticals, polymer precursors | Industrial solvents | Cosmetics, humectants |

Key Insights :

- Increased branching in 2-methyl-2-(1-methylpropyl)-1,3-propanediol reduces water solubility compared to less substituted analogues like 2-methoxy-1,3-propanediol .

- The bulky substituents enhance thermal stability, making it suitable for high-temperature polymer synthesis .

Research Findings and Trends

- Bio-based Alternatives : Bio-derived 1,3-propanediol (e.g., Zemea®) is preferred in cosmetics for its sustainability, but branched analogues like the target compound remain critical in niche pharmaceutical applications .

- Thermal Stability : Branched diols exhibit superior thermal degradation resistance (>250°C) compared to linear counterparts, making them ideal for high-performance polymers .

Biological Activity

1,3-Propanediol, 2-methyl-2-(1-methylpropyl)-, commonly referred to as 2-Methyl-1,3-propanediol (MPD), is a branched-chain diol with diverse applications in the chemical and pharmaceutical industries. Its unique structure contributes to its biological activity, making it a subject of interest in various research fields. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₇H₁₄O₂

- Molecular Weight : 130.19 g/mol

- CAS Number : 813-60-5

The biological activity of 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- can be attributed to several mechanisms:

- Cellular Interaction : The compound is known to interact with cell membranes and influence cellular signaling pathways. Its hydrophilic nature allows it to penetrate lipid bilayers, potentially affecting membrane fluidity and function.

- Enzyme Modulation : MPD has been shown to modulate the activity of certain enzymes, which may lead to altered metabolic pathways. This modulation can have implications for both plant and animal systems .

- Antioxidant Properties : Preliminary studies suggest that MPD may exhibit antioxidant properties, which could protect cells from oxidative stress and damage .

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial effects of various propanediols, including MPD. The results indicated that MPD exhibited significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism was linked to its ability to disrupt bacterial cell membranes .

Case Study 2: Plant Growth Promotion

Research has shown that MPD can enhance plant growth by acting as a signaling molecule in plant metabolism. In a controlled experiment, plants treated with MPD demonstrated increased biomass and improved resistance to environmental stressors compared to untreated controls. This effect is believed to be mediated through the modulation of phytohormones .

Applications in Industry

| Application Area | Description |

|---|---|

| Food Industry | Used as a flavoring agent due to its pleasant odor profile. |

| Cosmetics | Incorporated into formulations for its moisturizing properties. |

| Pharmaceuticals | Investigated as a potential excipient in drug formulations due to its low toxicity and good solubility characteristics. |

Safety and Toxicology

While 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- is generally recognized as safe (GRAS) for use in food products, its safety profile needs further investigation in specific applications. Toxicological studies indicate low acute toxicity; however, chronic exposure effects remain under-researched .

Q & A

Q. What synthetic methodologies are most effective for preparing 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)-, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of branched diols typically involves aldol condensation or nucleophilic substitution. For this compound, a plausible route includes:

- Step 1 : Base-catalyzed condensation of ketones with formaldehyde to form β-hydroxy ketones.

- Step 2 : Reduction using catalytic hydrogenation (e.g., Pd/C or Raney Ni) to yield the diol.

Optimization may involve adjusting solvent polarity (e.g., THF vs. ethanol) and temperature to control regioselectivity. Characterization via GC-MS and NMR is critical to confirm purity and structure .

Table 1 : Example Reaction Parameters

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaOH, HCHO | THF | 60 | 65 |

| 2 | H₂, Pd/C | Ethanol | 80 | 75 |

Q. How can researchers verify the purity and structural integrity of 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)-?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR to identify branching (e.g., methyl groups at δ 0.8–1.5 ppm) and hydroxyl protons (δ 1.5–3.0 ppm, broad). ¹³C NMR confirms quaternary carbons.

- Mass Spectrometry (MS) : High-resolution MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₈H₁₈O₂).

- Chromatography : HPLC with a polar column (C18) to detect impurities (<0.5% area).

Cross-reference with PubChem data for spectral matching .

Advanced Research Questions

Q. How does the stereochemistry of 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- influence its interactions with biological targets?

- Methodological Answer :

- Chiral Resolution : Use chiral columns (e.g., Chiralcel OD-H) to separate enantiomers. Compare retention times with standards.

- Docking Studies : Employ software like AutoDock Vina to model interactions with enzymes (e.g., dehydrogenases) or receptors.

- Bioassays : Test enantiomers in enzyme inhibition assays (e.g., IC₅₀ values) to correlate stereochemistry with activity.

Example: A 2025 study on similar diols showed a 10-fold difference in binding affinity between enantiomers .

Q. What experimental approaches can resolve contradictions in reported thermodynamic properties (e.g., boiling point, solubility) of this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure melting/boiling points under controlled atmospheres (N₂ vs. air).

- Solubility Studies : Use shake-flask method with UV-Vis quantification in solvents (water, ethanol, hexane).

- Computational Validation : Compare results with COSMO-RS predictions for solubility parameters.

Table 2 : Example Discrepancy Analysis

| Property | Reported Value A | Reported Value B | Proposed Resolution Method |

|---|---|---|---|

| Boiling Point | 220°C | 235°C | DSC under inert gas |

| Solubility (H₂O) | 5 mg/mL | 12 mg/mL | UV-Vis at λ = 254 nm |

Q. How can researchers design experiments to investigate this compound’s role in polymer synthesis (e.g., polyesters)?

- Methodological Answer :

- Polycondensation : React with dicarboxylic acids (e.g., adipic acid) using Sn(Oct)₂ catalyst. Monitor molecular weight via GPC.

- Thermal Analysis : TGA and DSC to assess decomposition (Td) and glass transition (Tg).

- Mechanical Testing : Compare tensile strength of polymers synthesized with linear vs. branched diols.

Example: Branched diols increase polymer crystallinity by 15–20%, as shown in bio-based polyesters .

Q. What strategies mitigate toxicity risks during in vitro studies of 1,3-Propanediol derivatives?

- Methodological Answer :

- In Vitro Assays : Use HepG2 cells for cytotoxicity screening (MTT assay).

- Metabolite Identification : LC-MS/MS to detect oxidative byproducts (e.g., aldehydes).

- Regulatory Compliance : Align with OECD Guidelines 423 (acute toxicity) and RoHS restrictions on hazardous byproducts .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity data for structurally similar diols?

- Methodological Answer : Contradictions arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.